methyl 1-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core. This core structure makes it a highly intriguing candidate for various scientific explorations.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme that plays a pivotal role in cell proliferation and the cell cycle . It is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with its target, CDK2, by inhibiting its activity . This inhibition disrupts the normal function of CDK2, leading to alterations in cell cycle progression . The compound’s interaction with CDK2 results in significant changes in the cell cycle, leading to apoptosis induction within certain cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a critical biochemical pathway in cell proliferation . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to the induction of apoptosis, or programmed cell death . This disruption of the cell cycle and induction of apoptosis can lead to the death of cancer cells, providing a potential therapeutic effect .
Pharmacokinetics
These properties can help predict the observed antitumor activity .
Result of Action
The result of the compound’s action is a significant alteration in cell cycle progression, leading to apoptosis induction within certain cells . This can lead to the death of cancer cells, providing a potential therapeutic effect . In particular, the compound has shown potent activity against certain cell lines, including MCF-7 and HCT-116 .
Preparation Methods
The synthesis of methyl 1-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide generally involves multi-step organic reactions. Specific synthetic routes include:
Nucleophilic substitution reactions to introduce the sulfanyl group.
Cyclization reactions to form the pyrazolo[3,4-d]pyrimidine structure.
Functional group modifications to attach the phenyl and trifluoromethyl groups. Industrial production may employ techniques like catalytic hydrogenation and column chromatography to ensure product purity and yield.
Chemical Reactions Analysis
This compound undergoes several notable reactions:
Oxidation
When exposed to strong oxidizing agents, it forms sulfoxides and sulfones.
Reduction
Reduction with agents like lithium aluminum hydride affects the pyrazolo[3,4-d]pyrimidine ring.
Substitution
Electrophilic and nucleophilic substitution reactions occur, particularly at the phenyl and trifluoromethyl groups. Common reagents include halogenating agents for substitution and mild acids/bases for cyclization. Major products from these reactions often involve derivatives with modified functional groups.
Scientific Research Applications
In chemistry, it serves as a valuable intermediate in synthesizing more complex compounds. In biology, its structural features allow for the inhibition of specific enzymes. Medically, it's investigated for its potential in cancer therapy due to its ability to inhibit cell proliferation. Industrially, its robust structure lends itself to materials science, particularly in developing novel polymers.
Comparison with Similar Compounds
Compared to other pyrazolo[3,4-d]pyrimidine derivatives, this compound's uniqueness lies in its trifluoromethyl and sulfanyl substitutions, which confer higher stability and reactivity. Similar compounds include pyrazolo[3,4-d]pyrimidin-6-yl sulfides with different substituents, such as:
1-phenyl-4-{[3-(chloromethyl)phenyl]sulfanyl}-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide
1-phenyl-4-{[3-(methoxymethyl)phenyl]sulfanyl}-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide These analogs highlight its distinct properties and potential for diverse applications.
There you have it—a detailed look at this fascinating compound!
Properties
IUPAC Name |
6-methylsulfanyl-1-phenyl-4-[3-(trifluoromethyl)phenyl]sulfanylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N4S2/c1-27-18-24-16-15(11-23-26(16)13-7-3-2-4-8-13)17(25-18)28-14-9-5-6-12(10-14)19(20,21)22/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEUDMUTYQWLDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)SC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.